molecular formula C12H16BrN3O2S B8624380 tert-Butyl(3-bromo-2,6-dimethylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate

tert-Butyl(3-bromo-2,6-dimethylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate

Cat. No. B8624380
M. Wt: 346.25 g/mol
InChI Key: GGZWFTGYITYLEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl(3-bromo-2,6-dimethylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate is a useful research compound. Its molecular formula is C12H16BrN3O2S and its molecular weight is 346.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl(3-bromo-2,6-dimethylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl(3-bromo-2,6-dimethylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

tert-Butyl(3-bromo-2,6-dimethylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate

Molecular Formula

C12H16BrN3O2S

Molecular Weight

346.25 g/mol

IUPAC Name

tert-butyl N-(3-bromo-2,6-dimethylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate

InChI

InChI=1S/C12H16BrN3O2S/c1-6-8(14-11(17)18-12(3,4)5)10-16(15-6)9(13)7(2)19-10/h1-5H3,(H,14,17)

InChI Key

GGZWFTGYITYLEI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=C(C(=N2)C)NC(=O)OC(C)(C)C)S1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A tetrahydrofuran (10 mL) solution of tert-butyl(2,6-dimethylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate (266 mg, 0.995 mmol) was cooled to −78° C., and n-butyllithium (2.64M, 0.829 mL, 2.19 mmol) was added dropwise and the mixture was stirred for 10 minutes. Then, 1,2-dibromotetrafluoroethane (0.142 ml, 1.19 mmol) was added to the mixture, and the reaction mixture was warmed to room temperature and stirred at room temperature over one day and night. To the reaction mixture, a saturated aqueous solution of ammonium chloride was added, and a substance of interest was extracted with ethyl acetate. The organic layer was washed with brine and dried over magnesium sulfate, and the solvent was distilled off under reduced pressure. The residue was purified by medium pressure silica gel column chromatography (n-heptane/ethyl acetate: 3/1 then 2/1) to obtain the title compound (203 mg, 0.586 mmol).
Quantity
0.829 mL
Type
reactant
Reaction Step One
Quantity
0.142 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
266 mg
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four

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